3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Overview
Description
3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine is a halogenated uridine derivative with the molecular formula C13H15ClN2O7 and a molecular weight of 346.72 g/mol . This compound is a modified nucleoside, which means it is a structural analog of naturally occurring nucleosides. It is characterized by the presence of chlorine at the 5-position and acetyl groups at the 3’ and 5’ positions of the deoxyuridine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine typically involves the acetylation of 5-chloro-2’-deoxyuridine. The process begins with the protection of the hydroxyl groups at the 3’ and 5’ positions using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve crystallization or other techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-chloro-2’-deoxyuridine.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the 5-position, to form various oxidized or reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 5-chloro-2’-deoxyuridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of the chlorine atom at the 5-position disrupts normal base pairing, leading to errors in DNA replication and ultimately inhibiting cell proliferation. This mechanism is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2’-deoxyuridine: Lacks the acetyl groups at the 3’ and 5’ positions.
2’,3,5’-Tri-O-acetyl-5-chloro-2’-deoxyuridine: Contains an additional acetyl group at the 2’ position.
5-Bromo-2’-deoxyuridine: Similar structure but with a bromine atom instead of chlorine at the 5-position.
Uniqueness
3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine is unique due to the presence of acetyl groups at both the 3’ and 5’ positions, which enhances its stability and modifies its biological activity compared to other similar compounds .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGRPIVVXOHVEA-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451483 | |
Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-63-5 | |
Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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